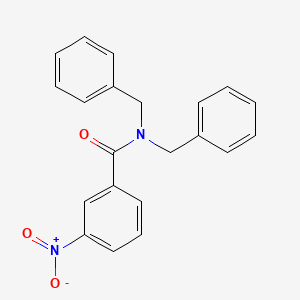
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as BFA, is a chemical compound that has been studied extensively in scientific research. BFA is a hydrazide derivative that has been shown to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the inhibition of the enzyme Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide disrupts the stability of oncogenic proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of biofilms formed by various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its specificity for Hsp90 inhibition. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to selectively inhibit Hsp90, without affecting other molecular chaperones. However, one limitation of using N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is its potential toxicity. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have cytotoxic effects on normal cells at high concentrations.
Direcciones Futuras
For the study of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide include the development of more potent and selective Hsp90 inhibitors. Additionally, further studies are needed to investigate the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in combination with other anticancer agents. Finally, the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide as an antifungal agent for the treatment of fungal infections warrants further investigation.
In conclusion, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a promising chemical compound that has potential applications in the fields of medicine and biochemistry. Its specificity for Hsp90 inhibition and its ability to inhibit cancer cell growth and fungal growth make it an attractive candidate for further study. Future research should focus on developing more potent and selective Hsp90 inhibitors, investigating the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in combination with other anticancer agents, and exploring its potential as an antifungal agent.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been studied for its potential use as an antifungal agent. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3OS/c14-11-7-10(1-2-12(11)15)8-16-17-13(19)9-18-3-5-20-6-4-18/h1-2,7-8H,3-6,9H2,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJHPZJMSFZKJA-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





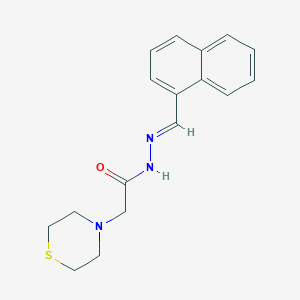
![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)
![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)

![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
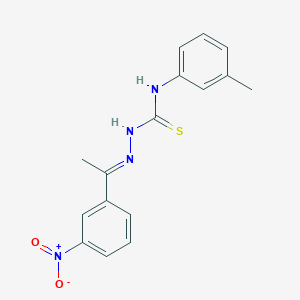
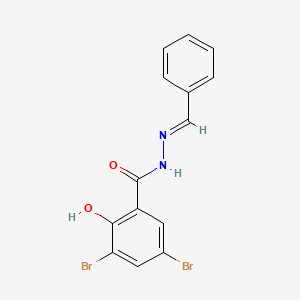
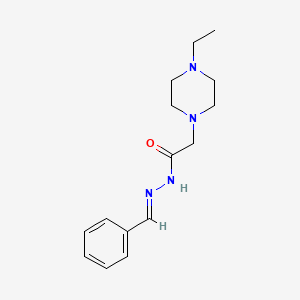
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)
